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molecular formula C11H11NO3S B1370910 2-(5-Methyl-2-(5-methylthiophen-2-yl)oxazol-4-yl)acetic acid

2-(5-Methyl-2-(5-methylthiophen-2-yl)oxazol-4-yl)acetic acid

Cat. No. B1370910
M. Wt: 237.28 g/mol
InChI Key: ULQGNISCNBXYQI-UHFFFAOYSA-N
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Patent
US06930120B2

Procedure details

[5-Methyl-2-(5-methyl-thiophen-2-yl)-oxazol-4-yl]-acetic acid methyl ester (3.44 g, 13.7 mmol), in MeOH (45 mL) was treated with 5N NaOH (16 mL) and then the solution was warmed to 40° C. After 30 min, the reaction mixture was concentrated under reduced pressure, suspended in water, and then acidified to pH=1 with 5N HCl. The mixture was extracted with EtOAc (2×), dried (MgSO4), and concentrated to provide 2.47 g (76%) of the product as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 7.43 (d, J=3.6 Hz, 1H), 6.73 (dd, J=3.6, 0.8 Hz, 1H), 3.59 (s, 2H), 2.51 (s, 3H), 2.32 (s, 3H).
Name
[5-Methyl-2-(5-methyl-thiophen-2-yl)-oxazol-4-yl]-acetic acid methyl ester
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH2:4][C:5]1[N:6]=[C:7]([C:11]2[S:12][C:13]([CH3:16])=[CH:14][CH:15]=2)[O:8][C:9]=1[CH3:10].[OH-].[Na+]>CO>[CH3:10][C:9]1[O:8][C:7]([C:11]2[S:12][C:13]([CH3:16])=[CH:14][CH:15]=2)=[N:6][C:5]=1[CH2:4][C:3]([OH:17])=[O:2] |f:1.2|

Inputs

Step One
Name
[5-Methyl-2-(5-methyl-thiophen-2-yl)-oxazol-4-yl]-acetic acid methyl ester
Quantity
3.44 g
Type
reactant
Smiles
COC(CC=1N=C(OC1C)C=1SC(=CC1)C)=O
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(N=C(O1)C=1SC(=CC1)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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